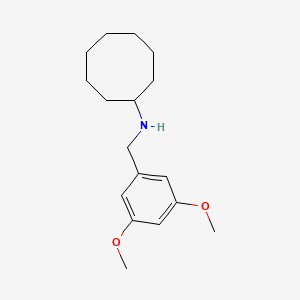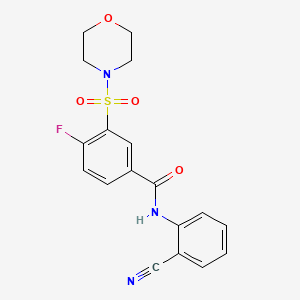![molecular formula C12H14N2O4S B5030927 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine](/img/structure/B5030927.png)
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine, also known as NBMDM, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and neuroscience. The compound is a derivative of thiomorpholine and benzodioxole, which are both organic compounds commonly used in medicinal chemistry.
作用機序
The mechanism of action of 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine involves its binding to the dopamine transporter and sigma-1 receptor. The compound has been shown to inhibit the uptake of dopamine by the transporter, leading to increased dopamine levels in the brain. 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine also modulates the activity of the sigma-1 receptor, which is involved in several physiological processes, including cell survival and neurotransmitter release.
Biochemical and physiological effects:
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has been shown to have several biochemical and physiological effects in animal models. The compound has been shown to increase locomotor activity, induce hyperthermia, and potentiate the effects of certain drugs, such as cocaine and amphetamines. 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has also been shown to have neuroprotective effects, including the prevention of dopamine neuron degeneration in animal models of Parkinson's disease.
実験室実験の利点と制限
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has several advantages as a research tool, including its high potency and selectivity for the dopamine transporter and sigma-1 receptor. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has some limitations, including its potential toxicity and the need for careful dosing in animal models.
将来の方向性
There are several future directions for research on 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine. One area of interest is the development of analogs of the compound with improved selectivity and potency. Another area of research is the use of 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine as a tool for studying the role of the dopamine transporter and sigma-1 receptor in the brain. Finally, 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine may have potential applications in the treatment of neurological disorders, such as Parkinson's disease, and further research is needed to explore its therapeutic potential.
In conclusion, 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine is a promising compound with potential applications in pharmacology and neuroscience research. The compound has a well-defined mechanism of action and several biochemical and physiological effects. While there are some limitations to its use, 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has several advantages as a research tool and may have potential therapeutic applications in the future.
合成法
The synthesis of 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine involves a multi-step reaction starting with the synthesis of 6-nitro-1,3-benzodioxole from 1,2-dimethoxybenzene. The benzodioxole is then reacted with thiomorpholine in the presence of a base to form 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has been studied for its potential applications as a research tool in pharmacology and neuroscience. The compound has been shown to modulate the activity of certain receptors in the brain, including the dopamine transporter and sigma-1 receptor. 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has also been used to study the effects of certain drugs on the brain, such as cocaine and amphetamines.
特性
IUPAC Name |
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c15-14(16)10-6-12-11(17-8-18-12)5-9(10)7-13-1-3-19-4-2-13/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSZYKGXJQIGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(4-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B5030849.png)
![2-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5030850.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5030874.png)

![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5030881.png)
![N-[(4-methylphenyl)sulfonyl]-2-(2-quinolinylthio)acetamide](/img/structure/B5030896.png)
![7-[(2,5-dimethylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5030911.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5030916.png)
![2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B5030923.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5030935.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5030943.png)

![N,N-diethyl-2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanamine dihydrochloride](/img/structure/B5030962.png)